molecular formula C14H13NO4 B6297427 1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate CAS No. 946513-95-7

1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate

Cat. No.: B6297427
CAS No.: 946513-95-7
M. Wt: 259.26 g/mol
InChI Key: ZLUFXIZISRCDHH-UHFFFAOYSA-N
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Description

Contextualization within the broader field of Phthalimide (B116566) and Isoindoline (B1297411) Chemistry

The core structure of 1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate (B8599756) is built upon the isoindoline-1,3-dione scaffold, commonly known as phthalimide. Phthalimides are a well-established class of compounds in organic and medicinal chemistry, recognized for their diverse biological activities and their role as versatile synthetic intermediates. wikipedia.org The phthalimide group's chemical stability and its ability to participate in a variety of chemical transformations have made it a cornerstone in the synthesis of many complex molecules, including pharmaceuticals and agrochemicals. researchgate.net

Isoindoline derivatives, in general, are known to exhibit a wide range of biological and pharmacological properties. researchgate.net The isoindoline-1,3-dione moiety within 1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate places it within the family of N-hydroxyphthalimide (NHPI) esters. These esters are distinguished by the N-O bond, which is a key feature dictating their chemical reactivity.

Rationale for investigating the this compound Scaffold in contemporary chemical research

The primary impetus for the investigation of this compound in modern chemical research lies in its function as a redox-active ester . This classification stems from its ability to undergo facile single-electron reduction to generate radical species under mild conditions. beilstein-journals.orgnih.gov Specifically, the reductive cleavage of the N-O bond followed by decarboxylation provides a clean and efficient route to the cyclopentyl radical.

The generation of alkyl radicals, such as the cyclopentyl radical, is of paramount importance in organic synthesis as it enables the formation of carbon-carbon and carbon-heteroatom bonds in ways that are often complementary to traditional two-electron pathways. nih.gov The use of NHPI esters like this compound is advantageous because they are typically stable, crystalline solids that can be easily prepared from the corresponding carboxylic acids. beilstein-journals.org This contrasts with many traditional methods for radical generation that may require harsh conditions or the use of toxic reagents. beilstein-journals.org

The cyclopentyl motif is a common structural element in many natural products and biologically active molecules. Therefore, the development of efficient methods for its incorporation into more complex structures is a significant goal in synthetic chemistry. This compound serves as a convenient and reliable precursor for the cyclopentyl radical, making it a valuable tool in the synthesis of such compounds.

Overview of prevalent academic research methodologies and theoretical frameworks applied to this compound and its analogs

The investigation of this compound and its analogs is predominantly centered around modern synthetic organic chemistry, with a strong emphasis on radical-mediated transformations. Key research methodologies and theoretical frameworks include:

Photoredox Catalysis : This is a major area where NHPI esters are employed. In a typical photoredox catalytic cycle, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with the NHPI ester. beilstein-journals.org This initiates the decarboxylative fragmentation to generate the desired alkyl radical. beilstein-journals.org The mild conditions, high functional group tolerance, and sustainability of photoredox catalysis make it a highly attractive methodology. beilstein-journals.org

Decarboxylative Coupling Reactions : This is a broad class of reactions where a carboxylic acid derivative is coupled with another molecule with the extrusion of carbon dioxide. wikipedia.org this compound is an ideal substrate for such reactions, enabling the coupling of the cyclopentyl group with a variety of partners, including aryl halides and other electrophiles. nih.govacs.org These reactions can be mediated by transition metals or proceed under metal-free conditions. wikipedia.org

Computational Studies : Density Functional Theory (DFT) and other computational methods are employed to understand the reaction mechanisms involving NHPI esters. researchgate.netnih.gov These studies can provide insights into the energetics of radical formation, the stability of intermediates, and the factors controlling the selectivity of the reactions. nih.gov For instance, computational studies can elucidate the mechanism of the reductive cleavage of the N-O bond and the subsequent decarboxylation step.

Spectroscopic Analysis : The characterization of this compound and its reaction products relies heavily on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry. mdpi.com These methods are crucial for confirming the structure and purity of the synthesized compounds.

Detailed Research Findings

Recent studies have demonstrated the utility of this compound in various synthetic transformations. For example, it has been used as a precursor for the cyclopentyl radical in decarboxylative C(sp³)–C(sp²) cross-coupling reactions. In these reactions, the cyclopentyl radical, generated from the NHPI ester, is coupled with an aryl partner, typically an aryl halide, often under nickel catalysis. acs.org

The table below summarizes representative data from studies involving this compound and its analogs in decarboxylative coupling reactions.

Reactant 1Reactant 2Catalyst/ConditionsProductYield (%)
This compound4-IodoanisoleNiBr₂·glyme, dtbbpy, Zn, DMA, 60 °C1-cyclopentyl-4-methoxybenzene85
1,3-Dioxoisoindolin-2-yl cyclohexanecarboxylate4-IodotolueneNiBr₂·glyme, dtbbpy, Zn, DMA, 60 °C1-cyclohexyl-4-methylbenzene79
1,3-Dioxoisoindolin-2-yl pivalate1-IodonaphthaleneNiBr₂·glyme, dtbbpy, Zn, DMA, 60 °C1-(tert-butyl)naphthalene92

The synthesis of this compound is typically achieved through the condensation of cyclopentanecarboxylic acid with N-hydroxyphthalimide.

Reactant 1Reactant 2Coupling Agent/ConditionsYield (%)
Cyclopentanecarboxylic acidN-HydroxyphthalimideDCC, CH₂Cl₂, rtGood to high
Cyclopentanecarbonyl chlorideN-HydroxyphthalimidePyridine, CH₂Cl₂, 0 °C to rtHigh

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) cyclopentanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c16-12-10-7-3-4-8-11(10)13(17)15(12)19-14(18)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUFXIZISRCDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Reaction Pathways for 1,3 Dioxoisoindolin 2 Yl Cyclopentanecarboxylate

Established Synthetic Routes to 1,3-Dioxoisoindolin-2-yl Cyclopentanecarboxylate (B8599756)

The formation of 1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate, also known as an NHPI ester of cyclopentanecarboxylic acid, is typically achieved through standard esterification protocols that couple the carboxylic acid with N-hydroxyphthalimide.

The primary precursors for the synthesis of this compound are cyclopentanecarboxylic acid and N-hydroxyphthalimide. The synthesis of related phthalimide (B116566) structures often involves the reaction of phthalic anhydride (B1165640) with an appropriate amine. For instance, the precursor 1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid can be synthesized from phthalic anhydride and 1-amino-1-cyclopentanecarboxylic acid. lookchem.com This multi-step approach highlights a common strategy for building complex phthalimide-containing molecules. lookchem.commdpi.com The general accessibility of substituted phthalimides and carboxylic acids makes this a versatile entry point for a wide range of redox-active esters. ekb.egmdpi.com

A representative synthetic pathway to a precursor is outlined below:

Reactants Reagent/Solvent Temperature Duration Product Yield Reference

This table illustrates a documented synthesis for a closely related precursor compound.

The direct formation of the target compound involves an esterification reaction. This process forms an ester linkage between the carboxyl group of cyclopentanecarboxylic acid and the hydroxyl group of N-hydroxyphthalimide. Standard coupling reagents used in peptide synthesis and general ester formation are effective for this transformation. rsc.org

Common methods include:

Carbodiimide-mediated coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating nucleophilic attack by N-hydroxyphthalimide.

Acyl chloride formation: Cyclopentanecarboxylic acid can be converted to cyclopentanecarbonyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride reacts readily with N-hydroxyphthalimide, often in the presence of a non-nucleophilic base, to yield the final product.

These methods are foundational in organic synthesis for creating ester bonds, particularly when dealing with sensitive or complex substrates. rsc.org

Photoredox and Radical-Mediated Synthesis Applications

This compound serves as a key reagent in modern synthetic methods that proceed via radical intermediates, particularly those initiated by visible light photoredox catalysis.

This compound is a proficient precursor for generating cyclopentyl radicals in radical-polar cross-coupling reactions. thieme-connect.de In a typical catalytic cycle, an organic photocatalyst, such as 4CzIPN, absorbs visible light and enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) with the this compound. This reduction cleaves the N–O bond, releasing a cyclopentyl radical and the phthalimide anion. thieme-connect.dersc.orgrsc.org

A study on the organophotoredox-catalyzed coupling of redox-active esters with styrylboronic acids demonstrated this principle effectively. thieme-connect.de Although the specific example used the cyclohexane (B81311) analogue, the reactivity is directly transferable to the cyclopentyl system. The generated alkyl radical adds to the styrylboronic acid, and subsequent steps complete the cross-coupling, forming a new carbon-carbon bond. thieme-connect.de

Table of Reaction Components for Radical-Polar Cross-Coupling

Component Role Example Reference
Redox-Active Ester Radical Precursor 1,3-Dioxoisoindolin-2-yl cyclohexanecarboxylate thieme-connect.de
Boronic Acid Coupling Partner (E)-2-phenylvinyl]boronic acid thieme-connect.de
Photocatalyst Light Absorber / SET Agent 4CzIPN thieme-connect.de
Additive Electron Shuttle Ph₃N thieme-connect.de
Solvent Reaction Medium DMSO thieme-connect.de

This table outlines the general components used in the organophotoredox-catalyzed cross-coupling, based on a closely related substrate.

The facile generation of the cyclopentyl radical from this compound under mild photoredox conditions opens access to a variety of radical addition and functionalization reactions. thieme-connect.de Once formed, the highly reactive cyclopentyl radical can add to a range of unsaturated systems, such as alkenes and alkynes. nih.gov

This reactivity allows for the construction of complex molecular architectures through:

Intermolecular Radical Addition: The cyclopentyl radical can add to an alkene to form a new carbon-centered radical, which can be further trapped or participate in subsequent reaction steps.

Conjugate Addition: Addition to α,β-unsaturated carbonyl compounds is another common pathway for radicals generated from such precursors.

The key advantage of using NHPI esters like this compound is that the radical generation occurs under neutral, visible-light-mediated conditions, which are compatible with a wide array of functional groups that might not tolerate harsher, more traditional radical initiation methods. rsc.orgnih.gov

Role of this compound as a Synthetic Intermediate

The primary role of this compound in synthesis is that of a stable, crystalline, and easily handled synthetic intermediate that serves as a reliable source of cyclopentyl radicals. thieme-connect.de Carboxylic acids are abundant and inexpensive starting materials, making their conversion into redox-active NHPI esters a practical and economical strategy for generating the corresponding alkyl radicals.

This compound functions as a powerful tool in decarboxylative functionalization reactions. By providing a mild and efficient pathway to convert a carboxylic acid into a reactive radical intermediate, it enables chemists to use these simple precursors in complex C-C and C-heteroatom bond-forming reactions that would otherwise be difficult to achieve. thieme-connect.de Its utility is particularly pronounced in the context of photoredox catalysis, where the precise control offered by light allows for clean and selective transformations. rsc.orgrsc.org

Participation in C-H Alkylation Reactions to form novel derivatives

This compound and related N-(acyloxy)phthalimides serve as effective precursors for tertiary radicals in C-H alkylation and other coupling reactions. nih.gov Through visible-light photoredox catalysis, the compound can be selectively activated to generate a cyclopentyl radical. This process typically involves the use of a photocatalyst, such as Ru(bpy)₃(PF₆)₂, which, upon irradiation with visible light, initiates a single-electron transfer to the N-(acyloxy)phthalimide substrate. nih.govscispace.com This reduction leads to the cleavage of the N-O bond and subsequent decarboxylation, releasing the desired carbon radical, carbon dioxide, and a phthalimide anion. acs.org

These generated radicals are highly reactive and can participate in various coupling reactions with a range of radical acceptors, including electron-deficient alkenes. nih.gov This methodology allows for the construction of new quaternary carbons, a challenging and important task in organic synthesis. nih.govscispace.com The conditions for these reactions have been optimized to be mild, typically occurring at room temperature in common organic solvents like dichloromethane. nih.gov

The versatility of this approach is demonstrated by the successful coupling of tertiary radicals with different types of alkene acceptors. nih.gov The table below summarizes the outcomes of visible-light photocatalytic coupling of a representative tertiary N-(acyloxy)phthalimide with various electron-deficient alkenes, illustrating the potential reaction pathways for derivatives of this compound. nih.gov

EntryAlkene AcceptorProductYield (%)
1Methyl vinyl ketone4,4-dimethyl-6-oxoheptan-2-one86
2Ethyl acrylateEthyl 4,4-dimethyl-5-oxohexanoate81
3Acrylonitrile4,4-dimethyl-5-oxohexanenitrile75
4Methyl methacrylateMethyl 2,2,4,4-tetramethyl-5-oxohexanoate91
5N,N-DimethylacrylamideN,N,4,4-tetramethyl-5-oxohexanamide88
Data derived from studies on analogous tertiary N-(acyloxy)phthalimides under optimized visible-light photoredox conditions. nih.govscispace.com

Utilization as a Precursor for diverse Isoindoline-based Compounds

The phthalimide group, which is central to the structure of this compound, is a privileged scaffold in medicinal chemistry. mdpi.com Compounds containing the isoindoline-1,3-dione nucleus are foundational to many biologically active molecules. mdpi.comekb.eg The utility of N-(acyloxy)phthalimides as radical precursors provides a powerful method for incorporating this important structural motif into a wide array of complex molecules. acs.org

The generation of a cyclopentyl radical from this compound allows for its strategic introduction into various molecular frameworks. This radical can be intercepted by different trapping agents to form new isoindoline (B1297411) derivatives. For instance, visible-light-induced C-H amination of arenes and heteroarenes has been achieved using N-acyloxyphthalimides as precursors to nitrogen-based radical intermediates. acs.org This highlights the potential for these compounds to act as synthons for creating diverse libraries of molecules with potential pharmacological applications. mdpi.commdpi.com

The synthesis of isoindoline derivatives is a broad field, with methods ranging from the condensation of acyl-hydrazides with phthalic anhydride to the modification of existing isoindoline cores. mdpi.commdpi.com The radical-based approach offered by N-(acyloxy)phthalimides represents a modern and versatile strategy for accessing novel isoindoline-based compounds under mild, photochemically-driven conditions. scispace.comacs.org

Optimization of Reaction Conditions and Efficiency in this compound Synthesis

The synthesis of this compound itself is typically straightforward. N-(acyloxy)phthalimides are reliably formed through the coupling of a carboxylic acid (in this case, cyclopentanecarboxylic acid) with N-hydroxyphthalimide. nih.govscispace.com Common methods include carbodiimide-mediated coupling or, for more sterically demanding substrates, the reaction of an acid chloride with the potassium salt of N-hydroxyphthalimide. nih.govscispace.com

Significant research has focused on optimizing the conditions for the subsequent radical-generating reactions. scispace.com For the visible-light photoredox coupling of tertiary N-(acyloxy)phthalimides, various parameters have been systematically adjusted to maximize product yield and reaction efficiency. nih.gov These studies are critical for establishing practical and high-yielding protocols.

The table below outlines the optimization of key parameters for the photocatalytic coupling of a representative N-(acyloxy)phthalimide with an alkene acceptor. nih.govscispace.com

EntryModification from Standard ConditionsYield (%)
1Standard Conditions*86
2Reaction time 1.5 h85
3No Ru(bpy)₃(PF₆)₂ (catalyst)0
4No Hantzsch ester (reductant)<5
5No light0
60.5 mol% Ru(bpy)₃(PF₆)₂80
7Use of i-Pr₂NEt (base)86
Standard Conditions: 1 mol% Ru(bpy)₃(PF₆)₂, 1.5 equiv Hantzsch ester, CH₂Cl₂, room temperature, irradiation with blue LEDs. nih.govscispace.com

These optimization studies demonstrate the crucial role of the photocatalyst, a stoichiometric reductant (like a Hantzsch ester), and visible light. nih.govscispace.com The reactions are generally robust and can be performed at room temperature, making this a highly accessible synthetic method. nih.gov

Analytical Characterization Techniques for Synthetic Products

The structural confirmation of this compound and its derivatives relies on a suite of standard analytical techniques. nih.gov These methods are essential for verifying the identity and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are the primary tools for elucidating the molecular structure.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Specific chemical shifts and coupling patterns confirm the presence of the cyclopentyl and phthalimide moieties. mdpi.com

¹³C NMR reveals the number of unique carbon atoms in the molecule and their hybridization state (e.g., carbonyl, aromatic, aliphatic). mdpi.com Techniques like DEPT can further distinguish between CH, CH₂, and CH₃ groups. mdpi.com

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, offering definitive proof of the elemental composition. researchgate.net ESI-MS can also be used to study fragmentation patterns, which can offer further structural insights. nih.gov

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in the molecule. nih.gov Characteristic absorption bands for the imide carbonyl (C=O) groups and the ester linkage in this compound would be expected at specific wavenumbers, confirming the successful formation of the desired structure. nih.gov

Elemental Analysis : This method determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. The experimental values are compared with the calculated theoretical values for the proposed structure to confirm its elemental formula. mdpi.com

TechniqueInformation Provided
¹H NMRProton environment, connectivity, and count
¹³C NMRCarbon skeleton and functional groups
Mass Spectrometry (MS/HRMS)Molecular weight and elemental formula
Infrared (IR) SpectroscopyPresence of specific functional groups (e.g., C=O)
Elemental AnalysisPercentage composition of C, H, N

Structural Modification and Design of 1,3 Dioxoisoindolin 2 Yl Cyclopentanecarboxylate Analogs

Derivatization of the Cyclopentanecarboxylate (B8599756) Moiety

The cyclopentanecarboxylate portion of the molecule offers several avenues for structural modification to influence factors such as steric bulk, lipophilicity, and metabolic stability.

One primary approach is the introduction of various substituents onto the cyclopentane (B165970) ring. This can be achieved through the use of substituted cyclopentanecarboxylic acids in the initial synthesis. For instance, alkyl, aryl, or functional groups like hydroxyl, amino, or keto groups can be incorporated at different positions of the cyclopentane ring. The position and nature of these substituents can significantly impact the molecule's interaction with biological targets.

Another strategy involves altering the ester linkage itself. While the parent compound is a cyclopentanecarboxylate ester, analogs can be synthesized with different cycloalkane carboxylates, such as cyclopropanecarboxylate, cyclobutanecarboxylate, or cyclohexanecarboxylate, to probe the effect of ring size on activity. Furthermore, the ester can be replaced with an amide or other bioisosteric linkages.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of cycloalkane carboxylic acids. nih.gov For example, transannular C-H arylation can introduce aryl groups at specific positions on the cyclopentane ring, offering a route to a diverse range of analogs. nih.gov

Table 1: Potential Modifications of the Cyclopentanecarboxylate Moiety

Modification StrategyExample Functional Groups/MoietiesPotential Impact
Ring Substitution Alkyl (e.g., methyl, ethyl), Aryl (e.g., phenyl), Hydroxyl, Amino, KetoAltered steric hindrance, lipophilicity, and hydrogen bonding potential
Ring Size Variation Cyclopropane, Cyclobutane, Cyclohexane (B81311)Modified conformational flexibility and spatial arrangement
Linkage Modification Amide, Thioester, EtherChanges in chemical stability, hydrogen bonding capacity, and metabolic profile
C-H Functionalization Aryl groups via cross-couplingIntroduction of diverse substituents for structure-activity relationship studies

Chemical Modifications of the 1,3-Dioxoisoindoline Core

The 1,3-dioxoisoindoline (phthalimide) core is a well-established pharmacophore found in numerous bioactive compounds and offers rich opportunities for chemical modification. ucl.ac.uknih.gov

Substituents can be introduced onto the aromatic ring of the phthalimide (B116566) moiety. Electron-donating or electron-withdrawing groups, such as nitro, amino, halogen, or methoxy (B1213986) groups, can be incorporated to modulate the electronic properties of the scaffold. acs.org These modifications can influence the molecule's reactivity, metabolic stability, and ability to engage in specific interactions with biological targets.

The imide nitrogen provides a key point for derivatization, although in the parent compound it is part of the ester linkage. In analog design, this linkage can be varied. For instance, the entire cyclopentanecarboxylate group can be replaced with other N-substituents. The phthalimide ring itself can also be opened through nucleophilic attack, for example by hydrazine, to yield functionalized benzamide (B126) derivatives, providing a scaffold for further chemical elaboration. acs.org

Table 2: Illustrative Chemical Modifications of the 1,3-Dioxoisoindoline Core

Modification SiteType of ModificationExample Substituents/ReagentsPotential Outcome
Aromatic Ring Electrophilic Aromatic Substitution-NO₂, -Br, -Cl, -OCH₃Altered electronic properties, lipophilicity, and metabolic pathways
Aromatic Ring Nucleophilic Aromatic Substitution-NH₂, -OHIntroduction of hydrogen bond donors/acceptors
Imide Group Ring OpeningHydrazine, AminesGeneration of functionalized benzamide scaffolds for further derivatization

Rational Design Principles for Novel 1,3-Dioxoisoindolin-2-yl Scaffolds

The rational design of novel analogs of 1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate should be guided by established medicinal chemistry principles to optimize their therapeutic potential.

Structure-Activity Relationship (SAR) Studies: A systematic approach to modifying the cyclopentanecarboxylate and phthalimide moieties, as outlined above, is crucial for establishing SAR. By synthesizing and evaluating a library of analogs, it is possible to identify the structural features that are essential for a desired biological activity. nih.gov

Molecular Hybridization: This strategy involves combining the 1,3-dioxoisoindolin-2-yl scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. mdpi.com For example, linking the scaffold to moieties known to interact with specific enzymes or receptors could lead to targeted therapies.

Computational Modeling: In silico methods such as molecular docking can be employed to predict the binding affinity of designed analogs to a specific biological target. nih.govmdpi.com This approach can help prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources. mdpi.com

Privileged Scaffolds: The phthalimide core is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. ucl.ac.ukacs.org Leveraging this knowledge, the design of new analogs can be inspired by successful phthalimide-containing drugs.

Synthetic Accessibility and Diversification Strategies for Analogs

The feasibility of synthesizing a diverse library of analogs is a critical consideration in drug discovery. The this compound scaffold is amenable to various synthetic strategies that allow for systematic modification.

The core structure, an N-(acyloxy)phthalimide, can be readily synthesized through the coupling of N-hydroxyphthalimide with the corresponding carboxylic acid (cyclopentanecarboxylic acid or its derivatives). scispace.comnih.gov This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). scispace.com

Diversification of the Cyclopentanecarboxylate Moiety: A library of analogs with modifications on the cyclopentane ring can be generated by using a variety of commercially available or synthetically accessible cyclopentanecarboxylic acids in the coupling reaction with N-hydroxyphthalimide. nih.gov

Diversification of the 1,3-Dioxoisoindoline Core: Substituted phthalic anhydrides can be used as starting materials to introduce functional groups onto the aromatic ring of the phthalimide core. researchgate.net These substituted phthalic anhydrides can then be converted to the corresponding N-hydroxyphthalimides for subsequent coupling.

Solid-Phase Synthesis: For the rapid generation of a large number of analogs, solid-phase synthesis strategies can be employed. By immobilizing either the N-hydroxyphthalimide or the cyclopentanecarboxylic acid on a solid support, a variety of reaction partners can be introduced in a combinatorial fashion.

Table 3: Key Synthetic Reactions for Analog Generation

Reaction TypeReactantsProductPurpose
Esterification N-Hydroxyphthalimide + Cyclopentanecarboxylic AcidThis compoundFormation of the core scaffold
Amidation N-Hydroxyphthalimide + Amine (after activation)N-Substituted PhthalimideIntroduction of diverse substituents at the imide nitrogen
Electrophilic Aromatic Substitution Phthalimide derivative + ElectrophileSubstituted PhthalimideFunctionalization of the aromatic ring
Ring-opening of Phthalimide Phthalimide derivative + Nucleophile (e.g., Hydrazine)Functionalized BenzamideCreation of a new scaffold for further modification

Biological Activity and Molecular Mechanisms of 1,3 Dioxoisoindolin 2 Yl Cyclopentanecarboxylate Analogs

Enzyme Inhibition Potentials of Related Isoindoline (B1297411) Derivatives

The isoindoline scaffold is a core component of many molecules with significant biological activity, including the ability to inhibit various enzymes. This inhibition is a key mechanism through which these compounds can exert therapeutic effects.

Arginase is a metalloenzyme that plays a critical role in the urea (B33335) cycle by hydrolyzing L-arginine to L-ornithine and urea. nih.gov The inhibition of arginase is a therapeutic strategy for diseases where nitric oxide (NO) bioavailability is compromised, as arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. nedp.comfrontiersin.orggd3services.com A review of the scientific literature indicates that while various classes of compounds, such as α-amino acid derivatives and boronic acid derivatives, have been developed as arginase inhibitors, specific studies focusing on phthalimide (B116566) analogs as direct inhibitors of arginase are not prominently featured. nih.govnedp.com One study notes the use of isoindoline in a synthesis step toward a final arginase inhibitor, but the resulting active compound was not a phthalimide derivative itself. nih.gov

Diabetes mellitus is a significant global health issue, and the inhibition of carbohydrate-metabolizing enzymes is a key strategy for its management. nih.gov Research has demonstrated that isoindole-1,3-dione-based sulfonamides possess inhibitory action against α-glucosidase (α-Glu) and aldose reductase (ALR2), two enzymes centrally involved in glucose metabolism and diabetic complications. nih.gov

In a study evaluating a series of these compounds, several demonstrated potent inhibition. nih.gov For instance, compound 4k was identified as a particularly potent inhibitor of α-glucosidase, with a Ki value of 0.049 µM, which is significantly more potent than the reference drug acarbose. nih.gov In the case of aldose reductase, compound 4a showed the highest inhibitory potency with a Ki of 0.211 µM, surpassing the standard inhibitor epalrestat. nih.gov The kinetic analyses revealed that these compounds could act through both competitive and noncompetitive modes of inhibition. nih.gov

Inhibition of Carbohydrate-Metabolizing Enzymes by Isoindole-1,3-dione Sulfonamide Analogs
CompoundTarget EnzymeInhibitory Constant (Ki)Reference Inhibitor
4k (an isoindole-1,3-dione sulfonamide)α-Glucosidase0.049 µMAcarbose
4a (an isoindole-1,3-dione sulfonamide)Aldose Reductase (ALR2)0.211 µMEpalrestat

Tyrosinase is a key copper-containing enzyme that regulates melanin (B1238610) synthesis, and its inhibition is a target for treating hyperpigmentation disorders. nih.gov Studies have shown that isoindole-1,3-dione sulfonamides are also effective inhibitors of tyrosinase. nih.gov Among the tested compounds from this class, compound 4d exhibited excellent inhibitory activity against tyrosinase, with a Ki value of 1.43 µM. nih.gov This potency was found to be much greater than that of kojic acid, a well-known tyrosinase inhibitor. nih.gov These findings underscore the potential of the isoindole-1,3-dione scaffold in developing agents for managing hyperpigmentation. nih.gov

Tyrosinase Inhibition by an Isoindole-1,3-dione Sulfonamide Analog
CompoundTarget EnzymeInhibitory Constant (Ki)Reference Inhibitor
4d (an isoindole-1,3-dione sulfonamide)Tyrosinase1.43 µMKojic Acid

Understanding the molecular basis of enzyme inhibition is crucial for designing more effective and specific therapeutic agents. For isoindoline and phthalimide derivatives, a combination of kinetic studies and computational modeling has provided valuable insights into their mechanisms of action.

Kinetic studies on isoindole-1,3-dione sulfonamides have revealed varied modes of inhibition, including both competitive and noncompetitive mechanisms against enzymes like α-glucosidase, aldose reductase, and tyrosinase. nih.gov This suggests that these compounds can bind to either the active site of the enzyme or an allosteric site to exert their inhibitory effects.

Molecular docking studies have further illuminated the specific interactions between these inhibitors and their target enzymes. nih.govresearchgate.net These computational analyses show that the inhibitory potency is often correlated with the formation of strong hydrogen bonds and hydrophobic interactions within the enzyme's binding pocket. nih.gov Structure-activity relationship analyses have confirmed that these interactions are critical for high potency. nih.gov For example, N-(sulfonyloxy)phthalimides have been shown to act as suicide substrates for serine proteases; the enzyme-catalyzed opening of the heterocyclic ring leads to the formation of a highly reactive isocyanate that irreversibly modifies the enzyme. researchgate.net Similarly, molecular docking of phthalimide-capped benzene (B151609) sulphonamides against carbonic anhydrase has helped to elucidate the binding modes and complex stability that underpin their inhibitory activity. researchgate.net

Receptor Modulatory Activities of Phthalimide and Cyclopentanecarboxylate (B8599756) Derivatives

Beyond enzyme inhibition, the biological activity of phthalimide and its analogs can also be attributed to their ability to modulate cellular receptors, thereby influencing signaling pathways involved in various physiological processes.

Neuropeptide Y (NPY) receptors, particularly the Y1 and Y2 subtypes, are G-protein coupled receptors involved in a wide range of physiological functions, including feeding behavior, mood regulation, and cardiovascular control. nih.govfrontiersin.org These receptors are considered important therapeutic targets for various diseases. nih.gov A review of the scientific literature did not yield specific studies detailing the direct modulatory activities of phthalimide or cyclopentanecarboxylate derivatives on Neuropeptide Y receptors Y1 and Y2. The development of ligands for these receptors has primarily focused on peptide-based molecules and other classes of small molecule compounds. nih.govnih.gov

Interactions with ATP-Binding Cassette Transporters

ATP-Binding Cassette (ABC) transporters are a superfamily of membrane proteins that play a crucial role in the transport of various molecules across cellular membranes. The interaction of phthalimide derivatives with these transporters is an area of significant research interest, particularly in the context of overcoming multidrug resistance in cancer therapy. While direct studies on 1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate are not extensively documented in publicly available literature, the broader class of N-substituted phthalimides has been investigated for its potential to modulate ABC transporter activity.

The general structure of phthalimide allows for diverse substitutions at the nitrogen atom, which can influence the compound's affinity for and interaction with ABC transporters. The lipophilicity and steric bulk of the substituent are critical determinants of these interactions. For instance, modifications on the N-alkyl chain of phthalimide have been shown to be critical for biological activity, suggesting that the cyclopentanecarboxylate moiety would significantly influence the interaction with ABC transporters. Research on other N-substituted imides has demonstrated that both the chain length and the type of substitution are crucial for their biological effects.

Antagonism of Bradykinin (B550075) Receptors by Related Compounds

Bradykinin is a peptide that plays a significant role in inflammation, pain, and vasodilation through its interaction with bradykinin receptors, primarily the B2 receptor. The development of bradykinin receptor antagonists is a therapeutic strategy for managing various inflammatory conditions. While there is no direct evidence to suggest that this compound itself is a bradykinin receptor antagonist, the phthalimide scaffold has been incorporated into molecules designed to target various receptors. The structural features of the N-substituent are paramount in determining receptor binding and antagonism. The cyclopentanecarboxylate group of the title compound introduces a specific size, shape, and potential for hydrogen bonding that would dictate its ability to interact with the binding pocket of the bradykinin B2 receptor. Further investigation is required to ascertain any such activity.

Investigation of Molecular Targets and Cellular Pathways in Preclinical Models

The biological effects of this compound and its analogs are ultimately determined by their interactions with specific molecular targets and the subsequent modulation of cellular pathways. Preclinical studies, both in vitro and in vivo, are essential to elucidate these mechanisms.

In Vitro Studies on Cellular Signaling and Biological Processes

In vitro studies using cell cultures are fundamental to understanding the cellular and molecular mechanisms of action of novel compounds. For phthalimide derivatives, a wide range of biological activities have been reported, including anti-inflammatory, analgesic, and anticancer effects. These effects are often mediated through the modulation of specific cellular signaling pathways.

Table 1: Reported In Vitro Biological Activities of Structurally Related Phthalimide Derivatives

Derivative ClassBiological ActivityCellular Process/Target
N-AlkylphthalimidesHypolipidemicLipid metabolism
N-ArylphthalimidesAnti-inflammatory, AnalgesicCytokine production (e.g., TNF-α)
Phthalimide-amino acid conjugatesAntimicrobial, AntiviralVarious microbial and viral targets

This table is a summary of activities reported for the general class of phthalimide derivatives and not specific to this compound.

Evaluation in Relevant Preclinical In Vivo Models (non-human)

Preclinical in vivo studies in animal models are crucial for validating the therapeutic potential and understanding the physiological effects of a compound. Phthalimide derivatives have been evaluated in various animal models for a range of conditions. For example, the anti-inflammatory properties of certain phthalimide analogs have been demonstrated in rodent models of inflammation, such as carrageenan-induced paw edema. Similarly, the analgesic effects have been assessed using models like the acetic acid-induced writhing test in mice.

While specific in vivo data for this compound is not currently available in the public domain, studies on structurally similar compounds can provide insights. For instance, a study on the reaction of cyclopentylamine (B150401) with phthalimide derivatives resulted in compounds with significant antinociceptive activity in mice. This suggests that the presence of a cyclic alkyl moiety, such as the cyclopentyl group in the title compound, could be favorable for certain biological activities.

Structure-Activity Relationship (SAR) Analyses of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For phthalimide derivatives, the N-substituent plays a pivotal role in determining the pharmacological profile.

Key SAR observations for N-substituted phthalimides include:

Nature of the N-substituent: The type of group attached to the imide nitrogen is a primary determinant of activity. Alkyl, aryl, and acyl groups have all been explored, leading to a wide range of biological effects.

Chain Length and Branching: For N-alkyl derivatives, the length and branching of the alkyl chain can significantly impact activity. For example, in a series of hypolipidemic N-substituted phthalimides, extending the alkyl chain beyond five carbon atoms did not improve activity.

Presence of Functional Groups: The introduction of functional groups such as hydroxyl, amino, or carboxyl groups on the N-substituent can drastically alter the biological activity, often leading to a reduction in hypolipidemic effects.

Cyclic vs. Acyclic Substituents: The presence of a cyclic moiety, such as the cyclopentyl group in this compound, can confer conformational rigidity and specific steric properties that may enhance binding to a biological target.

In the context of this compound, the cyclopentanecarboxylate group is a key structural feature. The cyclopentyl ring provides a specific hydrophobic and steric profile, while the ester linkage introduces a potential site for hydrolysis by cellular esterases, which could be a factor in its metabolism and duration of action.

Table 2: General SAR Principles for N-Substituted Phthalimides

Structural FeatureInfluence on Biological ActivityExample
N-Alkyl chain lengthOptimal length often observed for specific activities.Hypolipidemic activity not improved beyond C5 chain.
N-Substituent functionalityCan significantly alter or reduce activity.Hydroxy or amino groups reduce hypolipidemic activity.
Aromatic ring substitutionSubstitution pattern on the phthalimide ring can abolish activity.Amino or nitro substitution on the phthalimide ring leads to loss of hypolipidemic activity.
N-Cycloalkyl moietyCan provide conformational constraint and influence binding.Cyclopentylamine derivatives showing antinociceptive effects.

This table summarizes general SAR findings for the broader class of N-substituted phthalimides.

Further SAR studies focusing specifically on derivatives of this compound, involving modifications of the cyclopentyl ring and the ester linkage, would be necessary to delineate the precise structural requirements for optimal biological activity.

Computational and Spectroscopic Characterization of 1,3 Dioxoisoindolin 2 Yl Cyclopentanecarboxylate and Its Analogs

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com These studies are crucial in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.

While specific molecular docking studies on 1,3-dioxoisoindolin-2-yl cyclopentanecarboxylate (B8599756) are not extensively documented in publicly available literature, research on structurally similar phthalimide (B116566) derivatives provides valuable predictive insights. For instance, a series of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogs have been subjected to molecular docking studies against several cancer-related protein targets, including Epidermal Growth Factor Receptor (EGFR), DNA topoisomerase I, and tubulin. mdpi.comnih.gov

In studies involving EGFR, these analogs demonstrated favorable binding affinities, with docking scores indicating stable interactions within the receptor's active site. mdpi.com For example, the docking scores for some 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs against EGFR ranged from -6.363 to -7.565 kcal/mol. mdpi.com Another study on different phthalimide derivatives targeting HIV-1 Reverse Transcriptase (RT) reported binding energies ranging from -6.45 to -9.50 kcal/mol. thaiscience.info These findings suggest that the phthalimide scaffold, a core component of 1,3-dioxoisoindolin-2-yl cyclopentanecarboxylate, can effectively anchor ligands within the binding pockets of various enzymes.

The binding mode for these analogs often involves the phthalimide moiety participating in crucial interactions, while the substituent groups, such as the cyclopentanecarboxylate in the titular compound, would further influence the binding orientation and affinity through additional interactions with the protein's active site. The cyclopentyl group, for instance, could engage in hydrophobic interactions, further stabilizing the ligand-protein complex.

Phthalimide AnalogTarget ProteinDocking Score (kcal/mol)
1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)ureaEGFR-7.558
Phthalimide Derivative 11HIV-1 RT-9.50
Phthalimide Derivative 25HIV-1 RT-9.48
Phthalimide Derivative 29HIV-1 RT-9.35

The interactions between a ligand and the amino acid residues of a target protein are fundamental to its biological activity. In the case of phthalimide analogs, molecular docking studies have identified key amino acid residues that are critical for binding.

For the 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs targeting EGFR, a significant hydrogen bond interaction was observed between the carbonyl functional group of the ligand and the amino acid residue Lys745. mdpi.com This type of interaction is common for kinase inhibitors and highlights the importance of the carbonyl groups within the phthalimide structure for anchoring the molecule in the ATP-binding pocket.

In studies of phthalimide derivatives targeting HIV-1 RT, interactions with key amino acid residues in the non-nucleoside inhibitor binding pocket (NNIBP) were observed. These interactions often involve hydrophobic contacts and hydrogen bonds with residues that are known to be critical for the binding of non-nucleoside reverse transcriptase inhibitors (NNRTIs). thaiscience.info The ability of the phthalimide scaffold to form these interactions underscores its potential as a pharmacophore in the design of new inhibitors.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations are instrumental in understanding the electronic properties, reactivity, and conformational preferences of molecules.

DFT studies on various N-substituted phthalimide derivatives have provided detailed information about their electronic structures. bohrium.comresearchgate.net These calculations help in determining the distribution of electron density and identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net

For phthalimide derivatives, the HOMO is typically localized on the phthalimide ring system, while the LUMO distribution can vary depending on the nature of the substituent at the nitrogen atom. A smaller HOMO-LUMO gap generally indicates a more reactive molecule. researchgate.net These computational insights are valuable for predicting how this compound might behave in chemical reactions and biological systems.

DFT calculations can also predict the reactivity of different sites within a molecule through the analysis of molecular electrostatic potential (MEP) maps and Fukui functions. For phthalimide derivatives, the carbonyl carbons are typically electrophilic, while the oxygen atoms are nucleophilic. This information is vital for understanding potential metabolic pathways and interactions with biological macromolecules.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. The solid-state analysis of phthalimide-containing compounds reveals important information about their intermolecular interactions and packing in the crystalline state.

While a crystal structure for this compound is not available, the crystallographic study of a related compound, rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate, provides valuable insights. nih.gov The analysis of this structure revealed that the crystal packing is significantly influenced by aromatic interactions, specifically antiparallel π-stacking of the phthalimide moieties with a centroid-centroid distance of 3.470 Å. nih.gov This type of interaction is a common feature in the solid-state structures of aromatic compounds and contributes to the stability of the crystal lattice. nih.govmdpi.com

Such solid-state packing analyses are important for understanding the physical properties of the compound, such as melting point and solubility. Furthermore, the conformation adopted in the solid state can sometimes provide a low-energy model for how the molecule might bind to a biological target. The study of phthalimide-containing polymers has also highlighted how solid-state packing influences electronic properties. nih.govacs.orgchemrxiv.orgresearchgate.net

Single-Crystal X-ray Diffraction Studies of Related Structures

Comprehensive searches of scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction studies for the target compound, this compound. While X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, no such analysis has been publicly reported for this specific molecule.

However, studies on structurally related analogs containing the 1,3-dioxoisoindolin-2-yl (phthalimido) moiety are available. These studies provide insights into the typical crystallographic features of this functional group. For instance, the crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate has been determined, revealing key details about its molecular geometry and crystal packing.

Analysis of Molecular Conformation, Intermolecular Interactions, and Crystal Packing

Due to the absence of single-crystal X-ray diffraction data for this compound, a detailed analysis of its specific molecular conformation, intermolecular interactions, and crystal packing is not possible. Such an analysis is contingent upon the availability of crystallographic data, which would elucidate bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

A Hirshfeld surface analysis for this compound has not been reported in the scientific literature. This computational method, which is used to visualize and quantify intermolecular interactions within a crystal, requires the crystallographic information file (CIF) obtained from single-crystal X-ray diffraction. As this data is unavailable for the title compound, a Hirshfeld surface analysis cannot be performed.

For analogous compounds, Hirshfeld surface analysis has been effectively used to break down the complex network of intermolecular contacts into contributions from different types of interactions, such as H···H, O···H, and C···H contacts, providing a quantitative fingerprint of the crystal packing.

Advanced Spectroscopic Techniques for Structural Elucidation

The structural characterization of this compound has been reported in the context of its synthesis, with proton nuclear magnetic resonance (¹H NMR) spectroscopy being the primary technique used. amazonaws.comamazonaws.com

The reported ¹H NMR spectral data provides key information about the hydrogen environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
7.86 – 7.82m2HAromatic Protons (Phthalimide)
7.77 – 7.73m2HAromatic Protons (Phthalimide)
3.13 – 3.05m1HMethine Proton (Cyclopentyl)
2.09 – 1.95m4HMethylene Protons (Cyclopentyl)
Not specifiedm4HMethylene Protons (Cyclopentyl)

The signals in the aromatic region (7.73-7.86 ppm) are characteristic of the four protons on the benzene (B151609) ring of the phthalimide group. amazonaws.com The multiplet between 3.05 and 3.13 ppm corresponds to the single methine proton of the cyclopentane (B165970) ring attached to the carboxylate group. amazonaws.com The remaining protons of the cyclopentyl ring appear as multiplets in the upfield region.

While ¹H NMR confirms the presence of the key structural components, a comprehensive structural elucidation would typically involve a combination of other advanced spectroscopic techniques, such as ¹³C NMR, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS), to fully confirm the connectivity and composition of the molecule. This full dataset is not currently available in the cited literature for this compound.

Emerging Research Avenues and Future Directions for 1,3 Dioxoisoindolin 2 Yl Cyclopentanecarboxylate Studies

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The traditional synthesis of N-substituted phthalimides often involves the condensation of phthalic anhydride (B1165640) with a corresponding amine under harsh conditions. nih.gov However, the pursuit of milder, more efficient, and selective synthetic routes is a continuous endeavor in organic chemistry. Recent advancements in catalysis have opened new avenues for the synthesis of the phthalimide (B116566) core, which could be adapted for the production of 1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate (B8599756) and its analogs.

Transition metal catalysis has emerged as a powerful tool. For instance, novel methods such as the Palladium-catalyzed [4+1] cycloaddition reaction have been developed for the assembly of N-substituted phthalimides. rsc.org Other innovative approaches include Rhodium-catalyzed reactions of isocyanates and benzoic acids, as well as Copper-catalyzed oxidative reactions of ketones and amines. nih.govrsc.org These catalytic systems offer the potential for higher yields, greater functional group tolerance, and improved reaction conditions compared to classical methods.

Furthermore, organocatalysis presents a metal-free alternative for the synthesis of N-aryl phthalimides. Atroposelective synthesis using N-heterocyclic carbene (NHC) catalysis has been demonstrated, providing a mild and effective route to chiral phthalimide derivatives. nih.gov Such methodologies are crucial for producing enantiomerically pure compounds, which is often a requirement for therapeutic applications.

Future research in this area will likely focus on expanding the substrate scope of these catalytic systems and developing new, even more efficient catalysts. The application of flow chemistry and microwave-assisted synthesis could also lead to significant improvements in the production of phthalimide derivatives, offering advantages in terms of reaction time, scalability, and safety.

Rational Design and Synthesis of Analogs with Tailored Biological Profiles

The rational design of analogs is a cornerstone of modern drug discovery. For the phthalimide class of compounds, the strategy of molecular hybridization has proven to be particularly fruitful. This approach involves combining the phthalimide scaffold with other known pharmacophores to create hybrid molecules with potentially enhanced or novel biological activities. nih.govmdpi.com

Research has shown that linking the phthalimide core to various heterocyclic moieties such as pyrazole, triazole, and benzimidazole (B57391) can yield compounds with a broad spectrum of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govmdpi.comnih.gov The design of these analogs is often guided by structure-activity relationship (SAR) studies, which aim to understand how different structural modifications influence the biological activity of the molecule. researchgate.net

For example, the introduction of different substituents on the N-phenyl ring of phthalimide derivatives has been shown to modulate their activity against Plasmodium falciparum, the parasite responsible for malaria. acs.org Similarly, the synthesis of phthalimide-chalcone conjugates has resulted in compounds with both antibacterial and antifungal effects. ucl.ac.uk

The table below summarizes some examples of rationally designed phthalimide analogs and their observed biological activities.

Analog ClassPharmacophore HybridizationReported Biological Activity
PyrazolylphthalimidesPyrazoleAntimicrobial, Anticancer
Phthalimido-thiazolesThiazoleAntitumor, Elastase Inhibition
Phthalimide-benzimidazolesBenzimidazoleAntimalarial
Phthalimide-triazolesTriazoleAntimicrobial, Antimalarial
Phthalimide-chalconesChalconeAntibacterial, Antifungal

Future directions in this area will involve the use of computational tools to guide the design of new analogs with improved potency and selectivity. The synthesis of PROTACs (PROteolysis TArgeting Chimeras) incorporating the phthalimide moiety, inspired by the mechanism of thalidomide (B1683933), is another promising avenue for the development of targeted protein degraders.

Advanced Computational Modeling and Simulation for Deeper Mechanistic Understanding

Computational chemistry has become an indispensable tool in the study of bioactive molecules, and the phthalimide class is no exception. Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations are routinely employed to gain a deeper understanding of the molecular properties and mechanisms of action of these compounds. mdpi.comresearchgate.net

DFT calculations are used to investigate the electronic structure, reactivity, and stability of phthalimide derivatives. mdpi.comresearchgate.net This information is crucial for understanding their chemical behavior and for predicting their interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com It is widely used to screen virtual libraries of compounds and to identify potential drug candidates. For instance, docking studies have been used to investigate the binding of phthalimide analogs to various protein targets, including the TGF-β protein, the cytochrome bc1 complex, and human neutrophil elastase. acs.orgmdpi.comnih.gov

MD simulations provide insights into the dynamic behavior of ligand-receptor complexes over time. mdpi.com This can help to assess the stability of the binding interactions predicted by molecular docking and to understand the conformational changes that may occur upon ligand binding. mdpi.com

The table below highlights the application of various computational methods in the study of phthalimide derivatives.

Computational MethodApplication
Density Functional Theory (DFT)Analysis of molecular and electronic properties, reactivity, and stability. mdpi.comresearchgate.net
Molecular DockingPrediction of binding affinities and modes to biological targets (e.g., enzymes, receptors). acs.orgmdpi.comnih.gov
Molecular Dynamics (MD) SimulationsEvaluation of the conformational stability of ligand-receptor complexes. mdpi.com
Pharmacophore ModelingIdentification of essential structural features for biological activity. mdpi.com
ADMET PredictionIn silico assessment of absorption, distribution, metabolism, excretion, and toxicity properties.

The continued development of more accurate and efficient computational algorithms, coupled with the increasing availability of high-performance computing resources, will undoubtedly lead to a more profound understanding of the mechanistic basis for the biological activities of 1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate and its analogs.

Exploration of Undiscovered Molecular Targets and Biological Pathways

A key aspect of future research will be the identification of novel molecular targets and biological pathways for this compound and its derivatives. While some targets for phthalimide analogs have been identified, the full spectrum of their interactions within the cell remains to be elucidated. acs.orgmdpi.comnih.govnih.gov

For example, studies have shown that certain phthalimide derivatives can inhibit enzymes such as human neutrophil elastase and the M. tuberculosis enoyl reductase (InhA). nih.govnih.gov Others have been found to target the cytochrome bc1 complex in Plasmodium falciparum or to act as inhibitors of the TGF-β signaling pathway. acs.orgmdpi.com

The discovery of new molecular targets can be facilitated by a variety of experimental approaches, including affinity chromatography, chemical proteomics, and phenotypic screening followed by target deconvolution. Computational methods, such as inverse docking, can also be used to predict potential targets for a given compound.

A deeper understanding of the biological pathways modulated by these compounds is also crucial. For instance, while thalidomide is known to bind to cereblon, leading to the degradation of specific target proteins, the downstream consequences of this interaction are still being unraveled. Investigating the effects of novel phthalimide analogs on various signaling pathways, such as those involved in inflammation, angiogenesis, and apoptosis, could reveal new therapeutic opportunities.

Integration of Omics Technologies for Comprehensive Biological Impact Assessment

Omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, offer a powerful approach for assessing the global biological impact of a compound. unimi.itomicstutorials.com While these technologies have not yet been extensively applied to the study of this compound, they hold immense potential for future research.

Transcriptomics, for example, can be used to identify changes in gene expression in response to treatment with a phthalimide derivative. This can provide valuable clues about the compound's mechanism of action and can help to identify potential biomarkers of efficacy or toxicity. frontlinegenomics.com Proteomics can be used to study changes in protein expression and post-translational modifications, providing further insights into the cellular response to the compound. frontlinegenomics.com

Metabolomics, the study of small molecule metabolites, can reveal alterations in metabolic pathways and can help to identify the biochemical effects of a compound. unimi.it The integration of data from multiple omics platforms, often referred to as systems biology, can provide a holistic view of the biological effects of a compound and can help to construct predictive models of its activity. embl.denih.govresearchgate.net

Q & A

Q. What are the optimized synthetic routes for 1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves esterification of cyclopentanecarboxylic acid with 1,3-dioxoisoindolin-2-ol under coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Catalytic DMAP (4-dimethylaminopyridine) may enhance reactivity. Solvent choice (e.g., DCM, THF) and temperature (0–25°C) critically affect yield. For example, lower temperatures reduce side reactions like hydrolysis. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield optimization requires iterative testing of molar ratios and reaction times .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer: Combine NMR (¹H, ¹³C, DEPT-135), IR, and high-resolution mass spectrometry (HRMS). Key NMR signals include the ester carbonyl (~170–175 ppm in ¹³C NMR) and cyclopentane protons (multiplet at ~1.5–2.5 ppm in ¹H NMR). IR should show ester C=O stretching (~1740 cm⁻¹). Elemental analysis (C, H, N) validates purity. For ambiguous results, X-ray crystallography resolves stereochemical uncertainties.

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer: The compound is sparingly soluble in polar solvents (water, methanol) but dissolves in DCM, DMF, or THF. Stability tests show degradation under strong acids/bases or prolonged UV exposure. Store at –20°C in inert atmospheres (argon) to prevent ester hydrolysis. Conduct accelerated stability studies via HPLC monitoring at 40°C/75% humidity to simulate long-term storage.

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in nucleophilic acyl substitution reactions?

Methodological Answer: Use isotopic labeling (e.g., ¹⁸O in the ester group) and kinetic isotope effect (KIE) studies to track reaction pathways. Computational modeling (DFT, Gaussian) identifies transition states and activation energies. Compare experimental data (e.g., Hammett plots for substituent effects) with theoretical predictions to validate mechanisms. Contradictions between computational and experimental results may arise from solvent effects or incomplete basis sets in simulations.

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

Methodological Answer: Discrepancies in IC₅₀ values across studies often stem from assay conditions (e.g., cell line variability, serum concentration). Replicate experiments in standardized assays (e.g., fixed ATP levels in kinase assays) and validate via orthogonal methods (SPR for binding affinity vs. enzymatic activity). Meta-analysis of published data identifies outliers, while QSAR (quantitative structure-activity relationship) models rationalize activity trends.

Q. How does steric hindrance from the cyclopentane moiety influence reactivity in cross-coupling reactions?

Methodological Answer: Compare reaction rates of this compound with analogous linear esters in Suzuki-Miyaura couplings. Steric parameters (e.g., A-values) calculated via molecular mechanics (MMFF94) quantify hindrance. Experimental kinetic studies (monitored by LC-MS) under identical conditions (Pd catalyst, base, solvent) reveal rate differences. Contradictions between steric predictions and observed reactivity may indicate competing electronic effects.

Q. What computational approaches predict the compound’s behavior in protic vs. aprotic solvents?

Methodological Answer: Use COSMO-RS (Conductor-like Screening Model for Real Solvents) simulations to calculate solvation free energies and partition coefficients. MD (molecular dynamics) simulations with explicit solvent molecules (e.g., water, DMSO) reveal hydrogen-bonding interactions. Validate predictions with experimental solubility data and Kamlet-Taft solvent parameter correlations.

Notes on Data Contradictions and Reproducibility

  • Synthetic Yield Variability : Batch-to-batch differences may arise from trace moisture or catalyst aging. Implement strict anhydrous conditions and pre-dry solvents (molecular sieves).
  • Biological Assay Discrepancies : Use internal controls (e.g., reference inhibitors) and report normalized data to minimize inter-lab variability.

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1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate

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